N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide
Overview
Description
N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide typically involves the reaction of 2-aminobenzimidazole with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Formation of N-(2-carboxyethyl)-1H-benzimidazole-2-carboxamide.
Reduction: Formation of N-(2-aminoethyl)-1H-benzimidazole-2-carboxamide.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzimidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-hydroxyethyl)benzimidazole: Lacks the carboxamide group, which can affect its reactivity and applications.
2-aminobenzimidazole: Lacks the hydroxyethyl group, which can influence its solubility and biological activity.
N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness: N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide is unique due to the presence of both the hydroxyethyl and carboxamide groups. These functional groups can enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-6-5-11-10(15)9-12-7-3-1-2-4-8(7)13-9/h1-4,14H,5-6H2,(H,11,15)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMBQNJNAYZVJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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